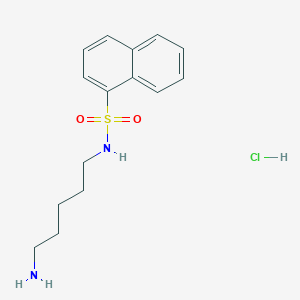

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a naphthalene ring, a sulfonamide group, and an aminopentyl chain. This compound is often used in biochemical studies due to its ability to interact with various biological molecules.

Mechanism of Action

Mode of Action

It is known that the compound is the acetylated form of the polyamine cadaverine . Polyamines are small organic polycations that exist ubiquitously in all living organisms, from bacteria to higher animals. They are implicated in a wide variety of cytoplasmic reactions such as DNA replication and protein synthesis, and are essential for proper growth and proliferation of the organisms .

Biochemical Pathways

The critical step of polyamine biosynthesis generally includes the amino acid-decarboxylating reaction to produce the primary diamines, such as cadaverine from lysine .

Pharmacokinetics

Understanding these properties is crucial for assessing the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its relationship to cadaverine, it may play a role in various cellular processes such as dna replication and protein synthesis .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of many chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride typically involves the reaction of 1-naphthalenesulfonyl chloride with 5-aminopentylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are often carried out in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

- N-Acetylcadaverine Hydrochloride

- N-(5-Aminopentyl)acetamide Hydrochloride

Uniqueness

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. This versatility makes it a valuable tool in various fields of scientific research.

Biological Activity

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the aminopentyl chain enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzyme activity by mimicking substrates or binding to active sites. This inhibition can affect metabolic pathways, leading to altered cellular functions.

- Protein Interactions : The compound may also engage in non-covalent interactions with proteins, influencing their conformation and activity. This interaction is crucial for understanding its role as a biochemical probe in research settings.

Antimicrobial Properties

Research has indicated that sulfonamides, including this compound, exhibit antimicrobial properties. These compounds inhibit bacterial growth by targeting folate synthesis pathways.

- Case Study : A study demonstrated that derivatives of naphthalene sulfonamides showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Cytotoxicity and Cell Proliferation

The compound has been investigated for its effects on cell proliferation:

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can inhibit cell growth, potentially through the induction of apoptosis or cell cycle arrest at the G1/S phase .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride | Structure | Antimicrobial, Enzyme Inhibition | Contains a nitro group which can be reduced |

| N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide | Structure | Calmodulin Antagonist | Inhibits Ca2+/calmodulin-regulated enzyme activities |

| N-(5-Aminopentyl)acetamide | Structure | Limited antibacterial activity | Lacks the sulfonamide functionality |

Research Findings

Recent studies have focused on the pharmacological applications of this compound:

- Inhibition of Dynamin : A study highlighted that this compound operates as an inhibitor of dynamin, a key protein involved in endocytosis, suggesting potential applications in cellular transport mechanisms .

- Protein Kinase Inhibition : Preliminary findings indicate that it may also serve as an inhibitor for certain protein kinases, which are crucial for various signaling pathways in cells .

Properties

IUPAC Name |

N-(5-aminopentyl)naphthalene-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S.ClH/c16-11-4-1-5-12-17-20(18,19)15-10-6-8-13-7-2-3-9-14(13)15;/h2-3,6-10,17H,1,4-5,11-12,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUUWWVXTNSSJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557228 |

Source

|

| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35517-11-4 |

Source

|

| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.